Sand-PR vs. DSP: Distinct Crosslinked Product Profiles for Protein Complex Identification
In a head-to-head comparison within the same study, Sand-PR produced a single distinct crosslinked product (41-51 kDa) when mapping ELIP protein interactions in thylakoid membranes, whereas DSP generated four different crosslinked species (80 kDa, 70 kDa, 50-42 kDa, and 23-21 kDa) under identical conditions [1]. The simplified crosslinking pattern with Sand-PR facilitated unambiguous identification of the PS II core complex as the interaction partner.
| Evidence Dimension | Number and size of crosslinked products |
|---|---|
| Target Compound Data | 1 crosslinked product, 41-51 kDa |
| Comparator Or Baseline | DSP: 4 crosslinked products (80 kDa, 70 kDa, 50-42 kDa, 23-21 kDa) |
| Quantified Difference | Sand-PR reduces product heterogeneity by ~75% (1 vs. 4 distinct products) |
| Conditions | ELIP protein in pea thylakoid membranes; immunofractionation and SDS-PAGE |
Why This Matters
For researchers mapping unknown protein-protein interactions, Sand-PR's simplified crosslinking pattern directly translates to reduced data complexity and higher confidence in partner identification, saving hours of follow-up validation work.
- [1] Adamska I, Kloppstech K. Evidence for an association of the early light-inducible protein (ELIP) of pea with photosystem II. Plant Mol Biol. 1991 Feb;16(2):209-23. doi: 10.1007/BF00020553. View Source
